

Potential applications of 2-Chloro-4-(dimethylamino)nicotinonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Chloro-4-(dimethylamino)nicotinonitrile
Cat. No.:	B186911

[Get Quote](#)

An In-Depth Technical Guide to the Potential Applications of **2-Chloro-4-(dimethylamino)nicotinonitrile**

Authored by a Senior Application Scientist Foreword: Unveiling the Potential of a Versatile Heterocycle

In the landscape of modern chemical research, the strategic design and utilization of functionalized heterocyclic scaffolds are paramount to innovation in both medicinal chemistry and materials science. Among the myriad of available building blocks, **2-Chloro-4-(dimethylamino)nicotinonitrile** emerges as a compound of significant interest. Its unique constellation of reactive sites—a labile chlorine atom, a versatile nitrile group, and an electron-donating dimethylamino substituent—on a biologically relevant pyridine core makes it a powerful platform for generating molecular diversity. This guide provides a comprehensive exploration of the synthesis, reactivity, and, most importantly, the prospective applications of this compound, offering researchers and drug development professionals a technical roadmap to unlock its full potential.

Core Molecular Profile of 2-Chloro-4-(dimethylamino)nicotinonitrile

Understanding the fundamental physicochemical properties and reactivity of a molecule is the bedrock of its application. This section delineates the core characteristics of **2-Chloro-4-(dimethylamino)nicotinonitrile**.

Physicochemical Characteristics

A summary of the key properties provides a foundational dataset for experimental design.

Property	Value	Source
IUPAC Name	2-chloro-4-(dimethylamino)pyridine-3-carbonitrile	[1]
CAS Number	147992-80-1	[2] [3]
Molecular Formula	C ₈ H ₈ ClN ₃	[1] [3]
Molecular Weight	181.63 g/mol	[3]
Appearance	Solid	[1]
Purity	Typically ≥96%	[3]

Synthesis and Chemical Reactivity

The synthesis of substituted nicotinonitriles often involves multi-step processes. While a specific, detailed synthesis for **2-Chloro-4-(dimethylamino)nicotinonitrile** is not extensively documented in the provided literature, a general and plausible pathway can be inferred from established methods for analogous compounds. A common strategy involves the chlorination of a corresponding pyridone precursor using reagents like phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅)[\[4\]](#)[\[5\]](#).

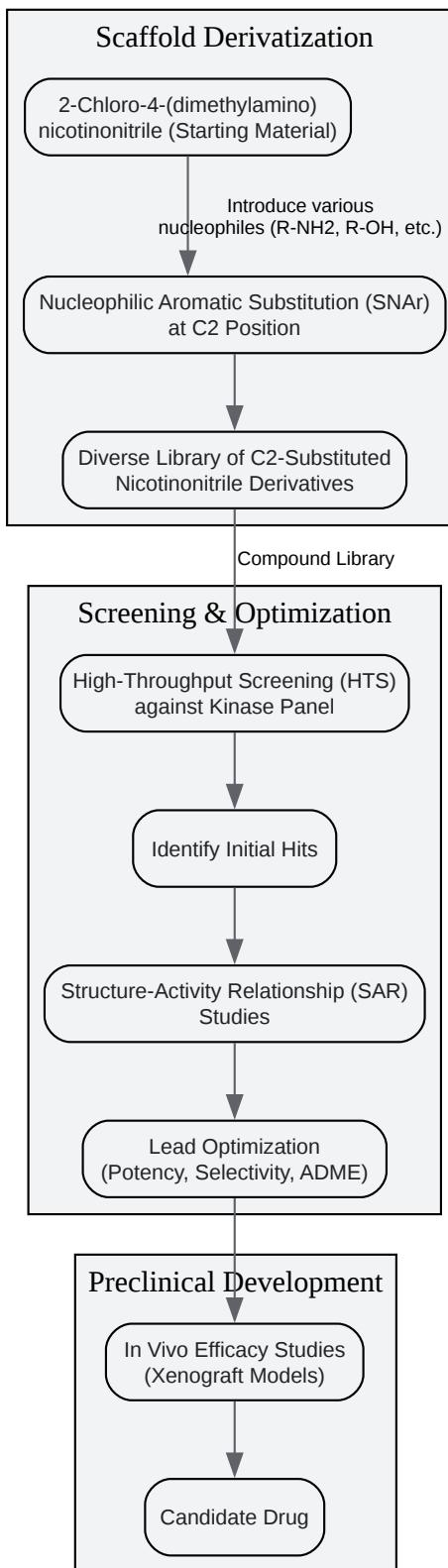
The reactivity of **2-Chloro-4-(dimethylamino)nicotinonitrile** is governed by its distinct functional groups:

- The 2-Chloro Substituent: Positioned on the electron-deficient pyridine ring, this chlorine atom is an excellent leaving group, making it highly susceptible to nucleophilic aromatic

substitution (SNAr). This allows for the straightforward introduction of a wide array of functionalities (e.g., amines, alcohols, thiols) at this position[4].

- The 4-Dimethylamino Group: As a strong electron-donating group, it modulates the electronic properties of the pyridine ring, influencing its reactivity and the basicity of the ring nitrogen[4]. The dimethylamino moiety is a common pharmacophore found in numerous FDA-approved drugs, recognized for its ability to improve solubility and form key interactions with biological targets[6].
- The 3-Nitrile Group: This group is a versatile chemical handle. It can undergo hydrolysis to form a carboxylic acid or an amide, be reduced to an amine, or participate in cycloaddition reactions, providing a gateway to a diverse range of heterocyclic systems.

Application Domain 1: Medicinal Chemistry and Drug Discovery


The structural motifs present in **2-Chloro-4-(dimethylamino)nicotinonitrile** make it a highly attractive scaffold for the development of novel therapeutic agents, particularly in the realm of oncology.

A Privileged Scaffold for Kinase Inhibitors

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The design of specific kinase inhibitors is a major focus of modern drug discovery[7]. The 2-chloro-nicotinonitrile framework is a recognized platform for building such inhibitors[4].

Mechanism of Action: The pyridine core can act as a "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for anchoring inhibitors in the ATP-binding pocket. The 2-chloro position serves as a key attachment point for introducing larger, more complex side chains that can extend into other regions of the active site, thereby conferring potency and selectivity. For instance, studies on 2,4-disubstituted pyrimidines have demonstrated their efficacy as potent KDR kinase inhibitors[8]. Similarly, complex molecules featuring a 5-chloro-4-aminopyrimidine core have been developed as potent dual inhibitors of ALK and EGFR kinases, capable of overcoming drug resistance[9].

The workflow for leveraging **2-Chloro-4-(dimethylamino)nicotinonitrile** in a kinase inhibitor discovery program is outlined below.

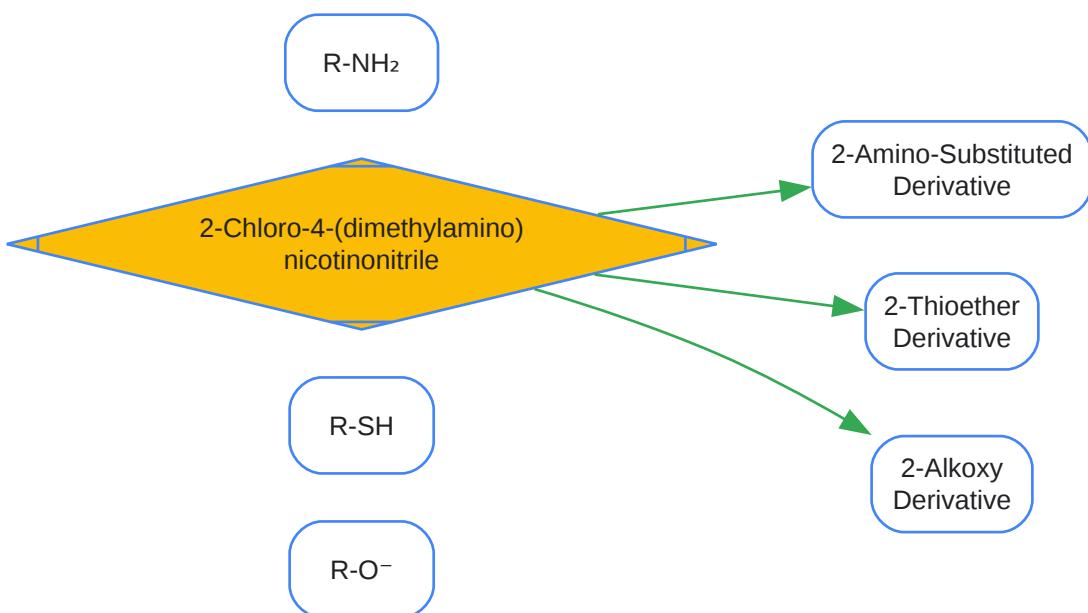
[Click to download full resolution via product page](#)

Caption: Kinase inhibitor discovery workflow using the nicotinonitrile scaffold.

Reversible Covalent Inhibition

The nitrile group, when positioned correctly relative to a nucleophilic residue in a target protein, can act as a "warhead" for reversible covalent inhibition[7]. Acrylamide derivatives containing a nitrile group (cyanoacrylamides) have been successfully employed as reversible covalent inhibitors of TAK1 kinase, demonstrating high potency[10]. By modifying the nitrile group of **2-Chloro-4-(dimethylamino)nicotinonitrile** or using it as a precursor to a cyanoacrylamide moiety, researchers could explore the development of highly selective and potent, yet non-permanent, enzyme inhibitors, potentially reducing off-target toxicity associated with irreversible inhibitors[7][10].

Broad-Spectrum Therapeutic Potential


Beyond kinase inhibition, substituted nicotinonitriles have shown promise in a variety of therapeutic areas. Related compounds, such as 2-amino-4,6-diphenylnicotinonitriles, have been investigated for antimicrobial and antiproliferative activities[11]. The inclusion of chlorine in drug molecules is a well-established strategy in medicinal chemistry, with over 250 FDA-approved chloro-containing drugs on the market, highlighting the element's favorable impact on pharmacological properties[12]. This broad precedent suggests that derivatives of **2-Chloro-4-(dimethylamino)nicotinonitrile** could be explored for applications in anti-infective, anti-inflammatory, and other disease contexts.

Application Domain 2: Advanced Organic Synthesis

The true power of a chemical building block lies in its ability to be transformed into a multitude of more complex and valuable structures. **2-Chloro-4-(dimethylamino)nicotinonitrile** is a prime example of such a versatile intermediate.

A Hub for Generating Molecular Diversity

As previously mentioned, the SNAr reaction at the C2 position is a cornerstone of this molecule's utility. This allows for the systematic synthesis of libraries of compounds with diverse substituents, which is invaluable for structure-activity relationship (SAR) studies.

[Click to download full resolution via product page](#)

Caption: Derivatization via nucleophilic substitution at the C2 position.

Experimental Protocol: Synthesis of a 2-Anilino-4-(dimethylamino)nicotinonitrile Derivative

This protocol provides a representative example of a nucleophilic aromatic substitution reaction, a fundamental transformation for this scaffold.

Objective: To synthesize 2-(phenylamino)-4-(dimethylamino)nicotinonitrile via a Buchwald-Hartwig amination reaction.

Materials:

- **2-Chloro-4-(dimethylamino)nicotinonitrile** (1.0 eq)
- Aniline (1.2 eq)
- Tris(dibenzylideneacetone)dipalladium(0) ($Pd_2(dba)_3$) (0.02 eq)
- Xantphos (0.04 eq)
- Sodium tert-butoxide ($NaOtBu$) (1.4 eq)

- Anhydrous Toluene

Procedure:

- To a dry, nitrogen-flushed reaction vessel, add **2-Chloro-4-(dimethylamino)nicotinonitrile**, sodium tert-butoxide, $\text{Pd}_2(\text{dba})_3$, and Xantphos.
- Evacuate and backfill the vessel with nitrogen three times.
- Add anhydrous toluene via syringe, followed by the addition of aniline.
- Heat the reaction mixture to 100-110 °C and stir under nitrogen for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
- Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.
- Wash the filtrate with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the desired 2-anilino derivative.

Self-Validation: The identity and purity of the final product should be confirmed by ^1H NMR, ^{13}C NMR, and mass spectrometry to validate the success of the protocol.

Conclusion and Future Outlook

2-Chloro-4-(dimethylamino)nicotinonitrile is more than a mere chemical reagent; it is a strategic starting point for innovation. Its combination of a reactive chloro group, a versatile nitrile handle, and a biologically relevant dimethylamino-pyridine core positions it as a high-value scaffold for a multitude of applications. In medicinal chemistry, its potential as a precursor for a new generation of kinase inhibitors—both traditional and reversible covalent—is particularly compelling. In synthetic chemistry, it serves as an adaptable platform for

constructing complex heterocyclic systems. As research continues to demand novel molecular architectures with tailored properties, the strategic application of building blocks like **2-Chloro-4-(dimethylamino)nicotinonitrile** will undoubtedly play a crucial role in driving discovery.

References

- Google Patents. (n.d.). CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.
- Al-Warhi, T., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI.
- Organic Syntheses. (n.d.). 2-chloronicotinonitrile.
- precisionFDA. (n.d.). 2-CHLORO-4,6-DIMETHYLNICOTINONITRILE.
- Google Patents. (n.d.). US3917624A - Process for producing 2-amino-nicotinonitrile intermediates.
- ResearchGate. (n.d.). Synthesis of 2-amino-4,6-diphenylnicotinonitrile derivatives under....
- Google Patents. (n.d.). CN109232413A - The preparation method of the chloro-nicotinonitrile of 2-.
- Pathakamuri, A., et al. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
- Google Patents. (n.d.). CN109438340A - A kind of preparation process of the chloro-nicotinonitrile of 2-.
- Google Patents. (n.d.). CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine.
- RSC Publishing. (n.d.). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years.
- Organic Syntheses. (n.d.). nicotinonitrile.
- Google Patents. (n.d.). CN104876861A - Method for producing 2-chloro nicotinic acid.
- Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
- PubChem. (n.d.). 2-Chloro-4-methyl-nicotinonitrile.
- Oakwood Chemical. (n.d.). 2-Chloro-4-methyl-nicotinonitrile.
- PubMed. (n.d.). 2,4-disubstituted pyrimidines: a novel class of KDR kinase inhibitors.
- ResearchGate. (n.d.). Unusual regioselective reaction of 2,6-dichloro-4-methylnicotinonitrile with malononitrile dimer.
- PubMed. (n.d.). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor....
- PubMed. (n.d.). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors.

- National Institutes of Health. (n.d.). Advances in reversible covalent kinase inhibitors.
- MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives.
- Pharmaffiliates. (n.d.). 31058-81-8 | Product Name : 2-Chloro-4-(N,N-dimethylamino)pyrimidine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Chloro-4-(dimethylamino)nicotinonitrile | CymitQuimica [cymitquimica.com]
- 2. 1335048-81-1|2-Chloro-4-(isopropylamino)nicotinonitrile|BLD Pharm [bldpharm.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Advances in reversible covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,4-disubstituted pyrimidines: a novel class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Potential applications of 2-Chloro-4-(dimethylamino)nicotinonitrile]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b186911#potential-applications-of-2-chloro-4-dimethylamino-nicotinonitrile>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com